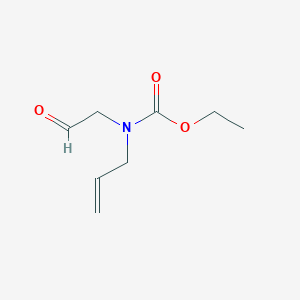

Ethyl allyl(2-oxoethyl)carbamate

描述

Ethyl allyl(2-oxoethyl)carbamate, also known as EAC, is an organic compound that is widely used in scientific research and other applications. It is an important component in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.

科学研究应用

化学合成中的应用

化合物乙基烯丙基(2-氧乙基)氨基甲酸酯及其衍生物在化学合成领域中得到了积极研究,特别是在涉及氨基甲酸酯的反应中。例如,已经开发了氨基甲酸酯和烯丙基碳酸酯之间的直接反应,形成支链状、方便保护的一级烯丙基胺,具有高区域选择性和对映选择性。这个过程涉及使用金属环状铱催化剂,对于从芳基、杂环基和烷基取代的烯丙基碳酸酯和各种氨基甲酸酯中合成受保护胺的效率是显著的(Weix et al., 2009)。

分析技术的进展

在各种基质中对氨基甲酸酯化合物进行分析检测和定量方面取得了相当大的进展。例如,表面增强拉曼散射(SERS)已被用于酒精饮料中乙基氨基甲酸的定量检测,使用银包覆的金纳米颗粒胶体作为SERS放大器。这种方法在食品和饮料行业中对乙基氨基甲酸的原位评估和鉴定显示出显著的潜力(Yang et al., 2013)。

环境和毒理学研究

乙基氨基甲酸已被确认为发酵食品和酒精饮料中广泛存在的化学物质,并被国际癌症研究机构(IARC)分类为2A类致癌物。最近的研究突出了了解乙基氨基甲酸的形成、代谢和潜在毒性效应的重要性,从而通过物理、化学、酶和基因工程方法开发减轻策略。天然产物在提供保护以对抗乙基氨基甲酸诱导的毒性方面也是一个重点,强调了这种化合物在食品安全和环境健康中的重要性(Gowd et al., 2018)。

安全和危害

Ethyl allyl(2-oxoethyl)carbamate is classified with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用机制

Target of Action

Ethyl allyl(2-oxoethyl)carbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, often acting as inhibitors for various enzymes.

Mode of Action

Carbamates, in general, are known to interact with their targets by forming a covalent bond, leading to the inhibition of the target enzyme’s activity . This interaction can result in various changes depending on the specific target and the biological context.

Biochemical Pathways

Carbamates are known to affect a variety of biochemical pathways due to their broad range of targets . The downstream effects of these pathway alterations can vary widely and depend on the specific context of the biological system.

Pharmacokinetics

It is known that the compound is a liquid and is stored in a freezer under -20°c . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.

Result of Action

Carbamates are known to have a variety of effects at the molecular and cellular level due to their ability to inhibit various enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can impact its stability . Furthermore, carbamates are known to be present in many fermented foods and beverages, suggesting that the compound’s action and efficacy could be influenced by the specific environmental context .

生化分析

Biochemical Properties

It is known that carbamates, a group of compounds to which Ethyl allyl(2-oxoethyl)carbamate belongs, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Molecular Mechanism

Carbamates are known to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert atmosphere and should be stored in a freezer, under -20C .

Metabolic Pathways

Carbamates are known to interact with various enzymes and cofactors .

Transport and Distribution

Carbamates are known to interact with various transporters and binding proteins .

Subcellular Localization

Carbamates are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ethyl allyl(2-oxoethyl)carbamate involves the reaction between ethyl carbamate and allyl acetoacetate in the presence of a base catalyst.", "Starting Materials": [ "Ethyl carbamate", "Allyl acetoacetate", "Base catalyst (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve ethyl carbamate in a suitable solvent (e.g. ethanol)", "Step 2: Add allyl acetoacetate to the solution and mix well", "Step 3: Add a base catalyst (e.g. sodium hydroxide) to the solution and stir for several hours at room temperature", "Step 4: Extract the product with a suitable solvent (e.g. dichloromethane)", "Step 5: Purify the product by recrystallization or column chromatography" ] } | |

CAS 编号 |

128740-03-4 |

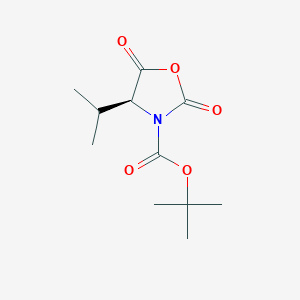

分子式 |

C8H13NO3 |

分子量 |

171.19 g/mol |

IUPAC 名称 |

ethyl N-(2-oxopent-4-enyl)carbamate |

InChI |

InChI=1S/C8H13NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,11) |

InChI 键 |

JYGHBOKKIJVJSM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N(CC=C)CC=O |

规范 SMILES |

CCOC(=O)NCC(=O)CC=C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

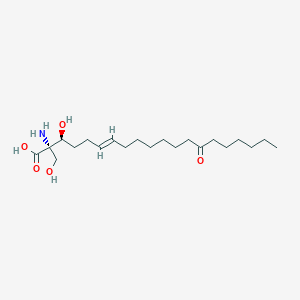

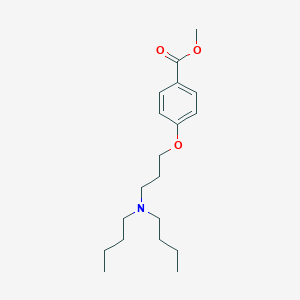

![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)

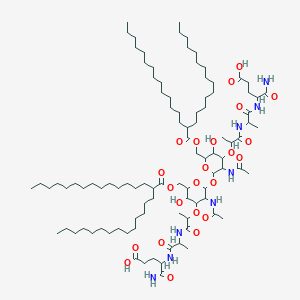

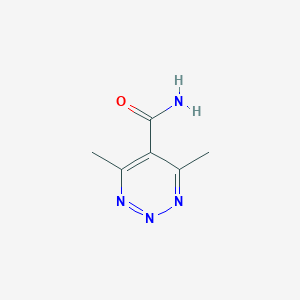

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)

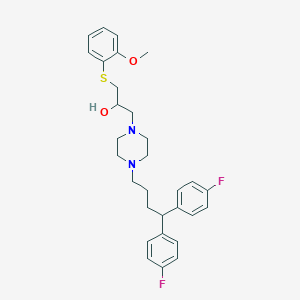

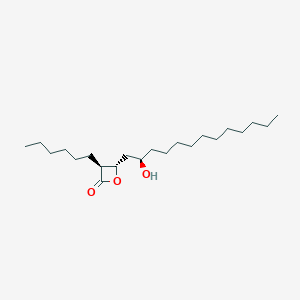

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)